
4-methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C13H20F3N5O4S and its molecular weight is 399.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
4-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is involved in research focused on the synthesis of new chemical entities with potential antimicrobial activities. For instance, Bektaş et al. (2007) reported on the synthesis of novel 1,2,4-triazole derivatives, including compounds with morpholinosulfonyl and piperidinyl groups, which were screened for their antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007.
Ionic Liquid Crystals Design
Research into the design of ionic liquid crystals has utilized piperidinium, piperazinium, and morpholinium cations, akin to the structural components of the compound . Lava et al. (2009) studied these cations combined with various anions, demonstrating a rich mesomorphic behavior in the resultant compounds. This research is critical for developing new materials with specific liquid crystalline properties, which could be used in a range of technological applications Lava et al., 2009.
Hydrogen Bonding in Proton-Transfer Compounds
The study of hydrogen bonding in proton-transfer compounds of acids with aliphatic nitrogen bases, such as morpholine and piperazine, provides insights into the structural and electronic characteristics of these interactions. Smith et al. (2011) focused on the crystal structures and hydrogen bonding patterns of compounds with morpholine, contributing to a deeper understanding of molecular interactions in such systems Smith et al., 2011.
Stereodynamics and Chemical Reactivity
The study of stereodynamics and chemical reactivity of compounds containing morpholino and piperidino groups, similar to the core structure of interest, has been a subject of research. Shainyan et al. (2008) explored the stereodynamic behavior of compounds with trifluoromethylsulfonyl groups attached to piperidine and morpholine, contributing to the understanding of their conformations and reactivity Shainyan et al., 2008.
Synthesis and Rearrangement in Chemical Reactions
Dovlatyan et al. (2010) investigated the thermal rearrangement of sym-triazines containing morpholino and piperidino groups, resulting in the formation of various products through elimination and rearrangement processes. This research provides valuable insights into the reactivity and potential applications of triazine derivatives in synthetic chemistry Dovlatyan et al., 2010.
properties
IUPAC Name |
4-methyl-2-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N5O4S/c1-18-11(13(14,15)16)17-21(12(18)22)10-2-4-19(5-3-10)26(23,24)20-6-8-25-9-7-20/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFVBNODVQETSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)N3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2868862.png)
![2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868865.png)
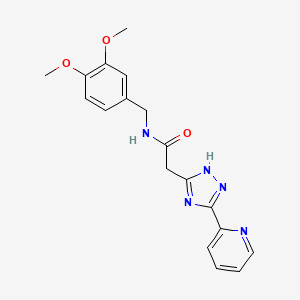
![ethyl 3-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2868867.png)
![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2868870.png)

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2868874.png)
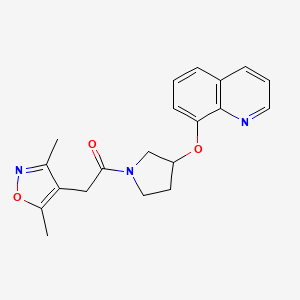
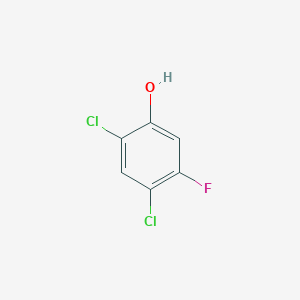
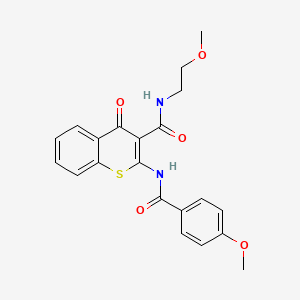
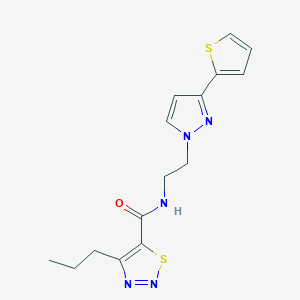
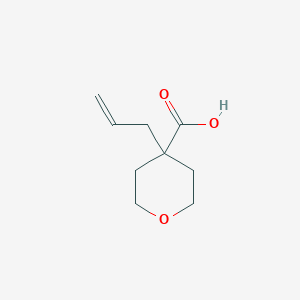
![Cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2868883.png)